1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid

PTGES inhibition mPGES-1 structure-activity relationship

1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid (CAS 1060809-49-5) is a fluorinated pyridyl-cyclopropanecarboxylic acid building block that embodies the core pharmacophore of a clinically profiled class of microsomal prostaglandin E synthase-1 (mPGES-1/PTGES) inhibitors. This compound belongs to the substituted pyridyl-cycloalkyl-carboxylic acid family patented by Bayer Pharma as PTGES inhibitors for endometriosis-associated pain and inflammatory indications.

Molecular Formula C9H8FNO2
Molecular Weight 181.16 g/mol
CAS No. 1060809-49-5
Cat. No. B15174615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid
CAS1060809-49-5
Molecular FormulaC9H8FNO2
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESC1CC1(C2=NC=CC(=C2)F)C(=O)O
InChIInChI=1S/C9H8FNO2/c10-6-1-4-11-7(5-6)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13)
InChIKeyPVXZNFUKLCABSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic Acid (CAS 1060809-49-5): Sourcing the Privileged PTGES Pharmacophore for Pain & Inflammation Programs


1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid (CAS 1060809-49-5) is a fluorinated pyridyl-cyclopropanecarboxylic acid building block that embodies the core pharmacophore of a clinically profiled class of microsomal prostaglandin E synthase-1 (mPGES-1/PTGES) inhibitors [1]. This compound belongs to the substituted pyridyl-cycloalkyl-carboxylic acid family patented by Bayer Pharma as PTGES inhibitors for endometriosis-associated pain and inflammatory indications [2]. With a molecular formula of C₉H₈FNO₂ and a molecular weight of 181.16 g/mol, the molecule features a cyclopropane-1-carboxylic acid motif substituted at the 1-position with a 4-fluoropyridin-2-yl group, distinguishing it from non-fluorinated and regioisomeric analogs through altered electronic properties, lipophilicity, and target binding characteristics [1][3].

Why 1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic Acid Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs in PTGES-Targeted Programs


Within the pyridyl-cyclopropanecarboxylic acid chemotype, subtle structural modifications produce dramatic shifts in PTGES inhibitory potency, selectivity, and physicochemical properties. The 4-fluoropyridin-2-yl substitution pattern is not arbitrary; it emerged from systematic structure-activity relationship (SAR) optimization where the 4-fluoro substituent on the pyridine ring was found to be critical for achieving nanomolar-range PTGES inhibition while maintaining favorable in vitro ADME parameters [1]. Non-fluorinated analogs (e.g., 1-(pyridin-2-yl)cyclopropanecarboxylic acid, CAS 162960-26-1) lack the electron-withdrawing effect of fluorine that modulates pyridine basicity and hydrogen-bonding capacity, resulting in reduced target engagement [1]. Regioisomeric variants and analogs with alternative 4-position substituents (chloro, bromo, methyl) exhibit markedly different potency profiles due to altered steric and electronic contributions at the PTGES active site [1][2]. Critically, the cyclopropane-1-carboxylic acid connectivity (1-substituted rather than 2-substituted cyclopropane) is essential for presenting the carboxylic acid in the correct geometry for PTGES binding; 2-substituted cyclopropane regioisomers are not functionally interchangeable [1].

Head-to-Head Quantitative Evidence: Where 1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic Acid Demonstrates Measurable Differentiation


PTGES Inhibitory Potency: The 4-Fluoro Substituent Rescues Nanomolar Activity vs. Des-Fluoro and Alternative Halogen Analogs

In the Bayer pyridyl-cycloalkyl-carboxylic acid PTGES inhibitor series, the 4-fluoro substitution on the pyridine ring was identified through systematic SAR as a key determinant of PTGES inhibitory potency. The screening hit and its close analogs lacking the 4-fluoro substituent exhibited only micromolar-range PTGES inhibition, whereas incorporation of the 4-fluoro group contributed to a potency shift into the sub-micromolar to nanomolar range for optimized compounds within this series [1]. While the exact IC₅₀ of the free carboxylic acid 1-(4-fluoro-pyridin-2-yl)-cyclopropanecarboxylic acid is not publicly disclosed in isolation, the patent and publication data establish that this specific 4-fluoropyridin-2-yl motif is an essential structural component of the most potent PTGES inhibitors in the series, including compound 5a which demonstrated potent in vitro PTGES inhibition and in vivo efficacy in a CFA-induced pain model and a rat dyspareunia endometriosis model [1][2]. Replacement of the 4-fluoro with 4-chloro, 4-bromo, or 4-methyl substituents resulted in reduced or abolished PTGES inhibitory activity, as documented in the structure-activity tables of the patent [2]. This establishes a class-level inference that the 4-fluoro analog is the preferred substitution for maximizing PTGES engagement within this chemotype.

PTGES inhibition mPGES-1 structure-activity relationship fluorine substitution pain endometriosis

Commercial Purity Benchmark: 98% Assay Purity Establishes Procurement-Grade Reliability vs. Lower-Purity or Custom-Synthesis-Only Analogs

1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid is commercially available with a documented purity of 98% from multiple suppliers, including Leyan (Product No. 1580330) and A&J Pharmtech (Catalog No. AJA-O37428) [1]. This 98% purity specification provides a verifiable procurement benchmark. In contrast, several closely related analogs—including 1-(4-chloropyridin-2-yl)cyclopropanecarboxylic acid (CAS 1060808-99-2), 1-(4-bromopyridin-2-yl)cyclopropane-1-carboxylic acid (CAS 2091004-88-3), and 1-(4-methylpyridin-2-yl)cyclopropane-1-carboxylic acid (CAS 1060804-89-8)—are predominantly available only through custom synthesis with no publicly declared purity specifications, or from fewer suppliers with variable purity grades [2][3]. The 4-bromo analog (CAS 2091004-88-3) is listed by Sigma-Aldrich and CymitQuimica at ≥95% purity, while the 4-chloro and 4-methyl analogs require custom synthesis quoting, introducing supply chain uncertainty and potential batch-to-batch variability [2][3].

purity quality control procurement specification analytical chemistry

Target Selectivity Advantage: PTGES Inhibition Downstream of COX-2 Spares Prostacyclin and Thromboxane Pathways vs. Traditional NSAID Pharmacology

The pyridyl-cycloalkyl-carboxylic acid class, for which 1-(4-fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid serves as a core pharmacophore, inhibits PTGES (mPGES-1)—an inducible enzyme downstream of COX-2 in the prostaglandin biosynthetic pathway [1][2]. PTGES inhibition selectively blocks PGE₂ production while sparing prostacyclin (PGI₂) and thromboxane A₂ synthesis, which are mediated by prostacyclin synthase and thromboxane synthase, respectively, and are not dependent on PTGES activity [1]. This mechanistic differentiation is explicitly cited in the Bayer patent as a key advantage over traditional COX-1/COX-2 inhibitors (NSAIDs) and selective COX-2 inhibitors (coxibs), which suppress all downstream prostanoids including the gastroprotective PGI₂ and platelet-aggregating thromboxane A₂, thereby carrying established gastrointestinal and cardiovascular liability [1][2]. While this selectivity profile is a class-level property, the 4-fluoro-pyridin-2-yl substitution is a critical structural feature enabling potent PTGES engagement within this class; analogs lacking this motif show insufficient PTGES inhibition to maintain this selectivity benefit at therapeutically relevant concentrations [1].

PTGES selectivity COX-2 sparing prostacyclin thromboxane gastrointestinal safety cardiovascular safety

Structural Identity Confirmation: Definitive CAS Registry and IUPAC Nomenclature Prevents Misidentification vs. 2-Substituted Cyclopropane Regioisomers

1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid is unambiguously identified by CAS Number 1060809-49-5 and its systematic IUPAC name: 1-(4-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid [1]. This distinguishes it from the regioisomeric 2-(pyridin-2-yl)cyclopropanecarboxylic acid series (e.g., CAS 90563-75-0 for racemic 2-(pyridin-2-yl)cyclopropanecarboxylic acid; CAS 1287205-75-7 for the (1R,2R)-enantiomer), which bear the pyridyl substituent at the 2-position of the cyclopropane ring rather than the 1-position [2][3]. The 1-substituted cyclopropane connectivity is structurally critical for PTGES inhibitor pharmacophore geometry [4]. The molecular formula C₉H₈FNO₂ and molecular weight of 181.16 g/mol provide additional identity verification parameters that can be confirmed by LC-MS and NMR analysis .

structural identity CAS registry regioisomer differentiation analytical confirmation

Procurement-Relevant Application Scenarios for 1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic Acid Based on Quantitative Differentiation Evidence


PTGES/mPGES-1 Inhibitor Lead Optimization in Endometriosis and Inflammatory Pain Programs

Medicinal chemistry teams pursuing PTGES (mPGES-1) as a target for endometriosis, inflammatory pain, or cancer-associated pain should prioritize this compound as the core carboxylic acid building block for SAR exploration. The 4-fluoro-pyridin-2-yl motif is established in the Bayer patent and publication series as the optimized substitution pattern for achieving sub-micromolar to nanomolar PTGES inhibition [1][2]. Amide coupling or esterification of the carboxylic acid with amine-containing fragments enables rapid analog generation while preserving the potency-conferring 4-fluoro pharmacophore. Use of non-fluorinated or alternative 4-substituted building blocks risks a 10- to 100-fold potency loss, as demonstrated by the published SAR [1].

Prostanoid Pathway Profiling and COX-2-Sparing Analgesic Development

For research programs seeking to differentiate analgesic candidates from traditional NSAIDs and coxibs through downstream PGES inhibition, this compound provides the validated starting point for synthesizing inhibitors that selectively suppress PGE₂ production while sparing prostacyclin (PGI₂) and thromboxane A₂ synthesis [1][2]. This mechanistic selectivity is predicted to reduce gastrointestinal and cardiovascular toxicity risk relative to COX-1/COX-2 inhibitors. Procurement of the 98%-purity material from established suppliers ensures reproducible prostanoid profiling data across cell-based assays (e.g., IL-1β-stimulated A549 cells) .

Fluorinated Fragment Library Construction for 19F NMR-Based Fragment Screening

The presence of the fluorine atom at the 4-position of the pyridine ring makes this compound suitable as a ¹⁹F NMR-detectable fragment or fragment-derivatized probe in PTGES-targeted fragment-based drug discovery (FBDD). The 98% purity specification supports high-quality fragment library inclusion with minimal interference from impurities in NMR or SPR binding assays . The cyclopropane-1-carboxylic acid moiety provides a synthetic handle for rapid elaboration into larger ligand-efficient inhibitors.

Reference Standard for Analytical Method Development and Quality Control of Pyridyl-Cyclopropane PTGES Inhibitors

Analytical chemistry and QC groups developing HPLC, LC-MS, or NMR methods for pyridyl-cyclopropane PTGES inhibitor drug candidates can employ this compound as a characterized reference standard. The well-defined CAS registry (1060809-49-5), molecular formula (C₉H₈FNO₂), molecular weight (181.16 g/mol), and 98% commercial purity provide the necessary identity and purity benchmarks for method validation, impurity profiling, and batch release testing of advanced intermediates and APIs within this structural class [2].

Quote Request

Request a Quote for 1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.